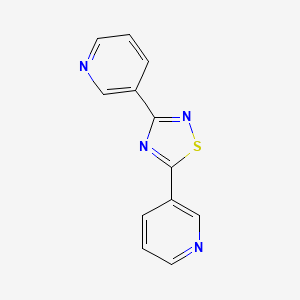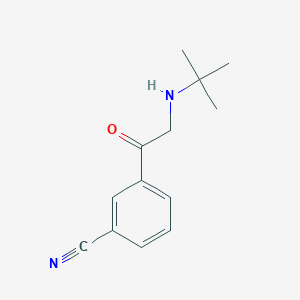
3-(N-tert-Butylglycyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N-tert-Butylglycyl)benzonitrile is an organic compound that features a benzonitrile group attached to a glycine derivative with a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-tert-Butylglycyl)benzonitrile typically involves the reaction of benzonitrile derivatives with tert-butylglycine. One common method is the Ritter reaction, where nitriles react with tert-butyl alcohol in the presence of acids to form N-tert-butyl amides . Another approach involves the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Ritter reactions or other catalytic processes that ensure high yields and purity. The use of ionic liquids as solvents and catalysts has also been explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-(N-tert-Butylglycyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzonitrile group.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
3-(N-tert-Butylglycyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(N-tert-Butylglycyl)benzonitrile involves its interaction with specific molecular targets and pathways. The benzonitrile group can participate in hydrogen bonding and other interactions with biological molecules, while the tert-butylglycine moiety can influence the compound’s solubility and reactivity . These interactions can modulate various biochemical pathways, making the compound of interest in drug development and other applications.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group but lacking the glycine derivative.
N-tert-Butylbenzamide: Similar structure but with an amide group instead of a nitrile.
tert-Butylglycine: The glycine derivative without the benzonitrile group.
Uniqueness
3-(N-tert-Butylglycyl)benzonitrile is unique due to the combination of the benzonitrile and tert-butylglycine moieties, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in simpler compounds .
Propiedades
Número CAS |
105802-55-9 |
|---|---|
Fórmula molecular |
C13H16N2O |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
3-[2-(tert-butylamino)acetyl]benzonitrile |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)15-9-12(16)11-6-4-5-10(7-11)8-14/h4-7,15H,9H2,1-3H3 |
Clave InChI |
DONHFXVGJBEGRL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(=O)C1=CC=CC(=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


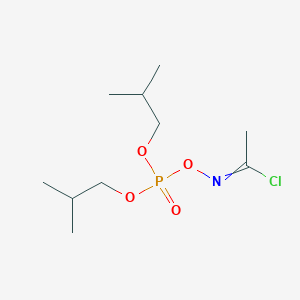
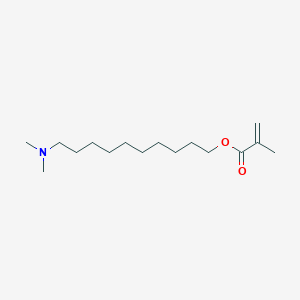
![Naphtho[2,3-b]thiophene-2,3-dione](/img/structure/B14326329.png)
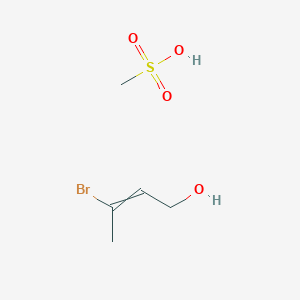

![1,1'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14326342.png)
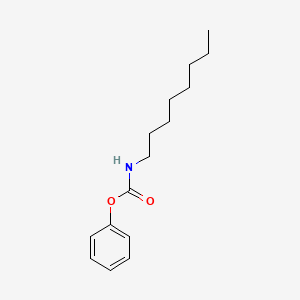
![4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol](/img/structure/B14326350.png)
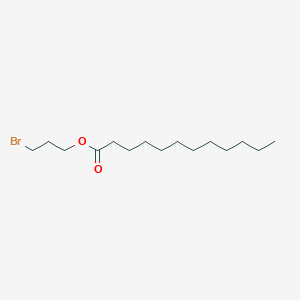
![2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14326356.png)
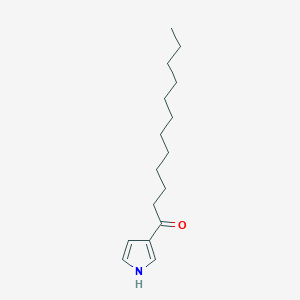

![5,6-Diphenyl-3-{2-[(prop-2-yn-1-yl)oxy]phenyl}-1,2,4-triazine](/img/structure/B14326386.png)
